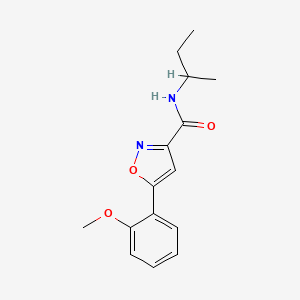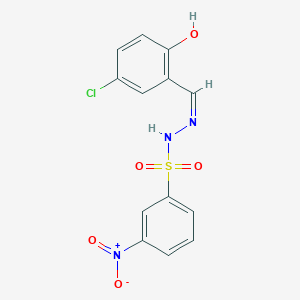![molecular formula C19H19N3O6 B6087410 2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]](/img/structure/B6087410.png)
2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone] is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a hydrazone derivative of 3,4,5-trimethoxyphthalic anhydride and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone] is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting various enzymes and proteins involved in cell growth and proliferation. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone] has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has also been shown to possess antifungal and antibacterial activities by inhibiting the growth of various microorganisms. Furthermore, it has been investigated for its potential use as an anticonvulsant, anti-inflammatory, and antioxidant agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone] in lab experiments is its potential to exhibit various biological activities. This makes it a promising candidate for drug discovery and development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions that can be explored with 2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone]. One of the most significant directions is to investigate its potential use as an anticancer agent. Further studies can be conducted to elucidate its mechanism of action and to optimize its structure to improve its potency and selectivity. Additionally, its potential use as an antifungal and antibacterial agent can also be explored. Furthermore, its use as an anticonvulsant, anti-inflammatory, and antioxidant agent can also be investigated. Overall, there is significant potential for 2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone] in various scientific research applications.
Synthesemethoden
The synthesis of 2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone] has been reported in the literature using different methods. One of the most common methods involves the reaction of 3,4,5-trimethoxyphthalic anhydride with 4-methoxyphenylhydrazine in the presence of a catalyst such as acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4,5-dione 4-[(4-methoxyphenyl)hydrazone] has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of drug discovery and development. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. Additionally, it has also been investigated for its potential use as an anticonvulsant, anti-inflammatory, and antioxidant agent.
Eigenschaften
IUPAC Name |
4-[(4-methoxyphenyl)diazenyl]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6/c1-24-13-7-5-12(6-8-13)21-22-17-19(23)28-18(20-17)11-9-14(25-2)16(27-4)15(10-11)26-3/h5-10,23H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEMETBJPBBQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(OC(=N2)C3=CC(=C(C(=C3)OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[2-(4-methoxyphenyl)hydrazinylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-3-(4-fluoro-3-methylphenyl)-1-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B6087341.png)

![N-[3-(methylthio)propyl]-6-oxo-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B6087360.png)
![2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6087367.png)
![3,5-dimethyl-7-(4-methyl-1-piperidinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6087380.png)
![2-(2-methoxyphenyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6087381.png)
![N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6087386.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B6087393.png)
![5-bromo-1H-indole-3-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B6087395.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(3-pyridinyloxy)ethyl]benzamide](/img/structure/B6087404.png)

![4-(5-{[7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-furyl)-2-methyl-3-butyn-2-ol](/img/structure/B6087433.png)
![tetrahydro-2-furanylmethyl 5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B6087437.png)
![3-chloro-4-ethoxy-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6087452.png)